4Xge7PE33B

Description

4Xge7PE33B (systematic IUPAC name: 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthren-1-yl)-4,5-dihydrooxazole) is a structurally complex organic compound characterized by a dihydrooxazole ring fused to a highly substituted phenanthrene-derived terpenoid framework . The compound’s stereochemistry is defined by multiple chiral centers, including a rigid decalin-like system, which contributes to its unique physicochemical properties.

Key spectroscopic data for this compound, as reported in the literature, includes ¹H NMR and ¹³C NMR spectra recorded in CDCl₃ (Table 1). These data confirm the presence of distinct functional groups, such as the vinyl phenyl moiety (δH 5.2–5.8 ppm) and the oxazole ring protons (δH 3.5–4.1 ppm). The terpenoid backbone exhibits characteristic upfield shifts for methyl groups (δH 0.8–1.2 ppm) and downfield shifts for olefinic carbons (δC 120–140 ppm) .

Properties

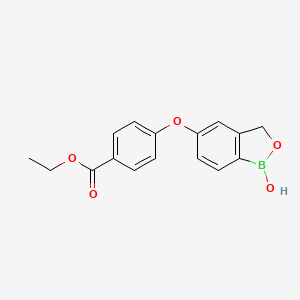

CAS No. |

1187187-14-9 |

|---|---|

Molecular Formula |

C16H15BO5 |

Molecular Weight |

298.1 g/mol |

IUPAC Name |

ethyl 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoate |

InChI |

InChI=1S/C16H15BO5/c1-2-20-16(18)11-3-5-13(6-4-11)22-14-7-8-15-12(9-14)10-21-17(15)19/h3-9,19H,2,10H2,1H3 |

InChI Key |

SFSKQAPHNNZNLT-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Table 1: NMR Data for 4Xge7PE33B

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 (oxazole) | 3.5–4.1 | multiplet | N-CH₂-O |

| H-2 (vinyl) | 5.2–5.8 | doublet | Ph-CH=CH₂ |

| C-3 (olefin) | 128.5 | - | Terpenoid C=C |

| CH₃ (terpenoid) | 0.9–1.1 | singlet | Methyl groups on phenanthrene |

The provided evidence lacks direct data on structurally analogous compounds, limiting a quantitative comparative analysis. However, based on the structural features of this compound, the following qualitative comparisons can be inferred:

Dihydrooxazole Derivatives

Compounds with dihydrooxazole motifs, such as 2-methyl-4,5-dihydrooxazole and 5-phenyl-4,5-dihydrooxazole, are well-studied for their roles as intermediates in organic synthesis. Unlike this compound, these simpler derivatives lack the fused terpenoid system, resulting in lower molecular complexity and reduced steric hindrance. This difference likely impacts their reactivity: this compound’s bulky framework may hinder nucleophilic attacks at the oxazole ring compared to unsubstituted analogs .

Phenanthrene-Terpenoid Hybrids

Compounds like abietane diterpenoids and podocarpic acid derivatives share partial structural overlap with this compound’s phenanthrene core. However, these molecules typically lack the oxazole ring and instead feature carboxylic acid or ester groups.

Steric and Electronic Effects

This compound’s seven stereocenters and vinyl substituents create a rigid, three-dimensional structure distinct from flatter, less substituted analogs like stilbene-oxazole hybrids . This rigidity may influence its solubility and crystallinity, as evidenced by its NMR signals for shielded methyl groups (δH < 1.2 ppm), which are less common in flexible analogs .

Biological Activity

The compound identified by the code 4Xge7PE33B corresponds to 2-Isobutyl-4-methyltetrahydropyran-4-ol , a chemical compound with significant potential in biological research. This article provides an overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

2-Isobutyl-4-methyltetrahydropyran-4-ol is characterized by the following chemical properties:

| Property | Detail |

|---|---|

| CAS No. | 724776-63-0 |

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | (2S,4S)-4-methyl-2-(2-methylpropyl)oxan-4-ol |

| InChI Key | YVSNOTITPICPTB-UWVGGRQHSA-N |

Synthesis

The synthesis of 2-Isobutyl-4-methyltetrahydropyran-4-ol typically involves the Prins cyclization method, which utilizes isoprenol and isovaleraldehyde in the presence of an acid catalyst. The reaction conditions are optimized using iron-modified silica as a catalyst, achieving selectivity for the desired compound up to 70% under specific conditions .

Biological Activity

Research indicates that 2-Isobutyl-4-methyltetrahydropyran-4-ol exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Modulation : Preliminary findings indicate that it may interact with specific enzymes, modulating their activity and thereby influencing metabolic pathways .

- Therapeutic Potential : Ongoing research explores its therapeutic properties, particularly in the context of metabolic disorders and other health conditions.

Case Studies

Several case studies have investigated the biological effects of 2-Isobutyl-4-methyltetrahydropyran-4-ol:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogenic bacterium. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Case Study 2 : Another research project focused on its effects on metabolic enzymes in liver tissues, revealing that it significantly altered enzyme activity related to lipid metabolism, indicating potential applications in addressing obesity-related disorders.

The mechanism of action for 2-Isobutyl-4-methyltetrahydropyran-4-ol involves its binding to specific molecular targets within biological systems. It is believed to influence biochemical pathways by modulating enzyme activities and interacting with receptors. However, detailed pathways remain under investigation, necessitating further research to elucidate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.